![molecular formula C15H11ClN2OS2 B2959250 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-20-7](/img/structure/B2959250.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

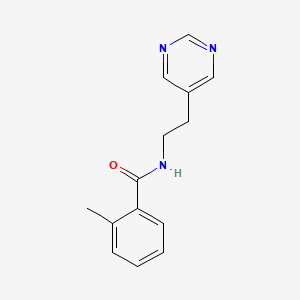

N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC belongs to the family of benzamide compounds, which have been shown to possess various biological activities.

Scientific Research Applications

Supramolecular Gelators

A study by Yadav & Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as new supramolecular gelators. These derivatives, including similar compounds to N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, displayed notable gelation behavior towards ethanol/water and methanol/water mixtures. The study emphasized the role of methyl functionality and S⋯O interaction in gelation behavior, highlighting their potential applications in material science.

Anticancer Evaluation

Tiwari et al. (2017) conducted a study on Schiff’s bases containing thiadiazole scaffold and benzamide groups, which are structurally related to this compound. The compounds demonstrated promising in vitro anticancer activity against several human cancer cell lines (Tiwari et al., 2017). This suggests potential research applications in the development of new anticancer agents.

Synthesis and Complex Formation

Adhami et al. (2012) investigated the synthesis of thiadiazolobenzamide and its complexes, which are chemically similar to this compound. They examined the formation of new bonds and five-membered rings, characterizing the compounds through various spectroscopic methods. The study highlights potential applications in chemical synthesis and compound characterization (Adhami et al., 2012).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives, closely related to this compound, were synthesized and tested for antiallergy activity by Hargrave, Hess, and Oliver (1983). These compounds demonstrated significant antiallergy potency, indicating potential applications in the development of new antiallergy medications (Hargrave, Hess, & Oliver, 1983).

Kinase Inhibition for Cancer Treatment

Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, an important target in cancer treatment. This research, involving compounds structurally related to this compound, underscores the significance of such compounds in developing targeted cancer therapies (Borzilleri et al., 2006).

Electrophysiological Activity in Cardiac Agents

Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which are chemically similar to this compound, revealed their potential as selective class III electrophysiological agents. This highlights possible applications in cardiac drug development (Morgan et al., 1990).

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c1-20-12-5-3-2-4-10(12)14(19)18-15-17-11-7-6-9(16)8-13(11)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWUDNYGOQTKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid;dihydrochloride](/img/structure/B2959170.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B2959171.png)

![N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959173.png)

![4-ethyl-N-{[4-(furan-3-yl)phenyl]methyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2959174.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2959176.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)

![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)

![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)

![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)